molecular formula C19H16FN5OS B2937882 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide CAS No. 1421512-70-0

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide

Cat. No.: B2937882
CAS No.: 1421512-70-0
M. Wt: 381.43
InChI Key: DQXPXSLKMMTKSJ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a complex organic compound that features a benzotriazole moiety linked to a thiazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole and thiazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole or thiazole rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or thiazole rings.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide stands out due to its unique combination of benzotriazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-17(27-19(22-12)13-6-2-3-7-14(13)20)10-21-18(26)11-25-16-9-5-4-8-15(16)23-24-25/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPXSLKMMTKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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